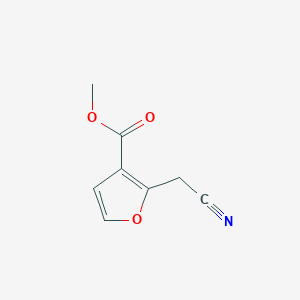![molecular formula C9H10N2O B1355127 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 86518-06-1](/img/structure/B1355127.png)
4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine” is a heterocyclic compound . It is a structural motif found in numerous bioactive molecules . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole moiety fused to a pyridine nucleus . This forms a bicyclic ring system .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Pyrrolopyridine Derivatives: The synthesis of pyrrolo[3,2-c]pyridine derivatives, including 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine, has been a subject of research. For instance, Bencková and Krutošíková (1997) discussed the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, which are structurally related to this compound (Bencková & Krutošíková, 1997).
Degradation and Stability Studies
- Degradation Kinetics in Aqueous Solutions: Muszalska and Wituła (2005) investigated the degradation kinetics of a structurally similar compound to this compound in aqueous solutions. The study provided insights into the stability and degradation patterns of this class of compounds (Muszalska & Wituła, 2005).
Chemical Synthesis Techniques
- Four Component Synthesis: Li et al. (2020) developed a direct and metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogues. This method is relevant for the synthesis of compounds like this compound and emphasizes efficient, metal-free reaction conditions (Li, Fan, Qi, & Zhang, 2020).
Spectroscopic and Quantum Studies
- Spectral Analysis and Quantum Studies: Halim and Ibrahim (2022) conducted a detailed study on the spectral analysis and quantum studies of pyrrolo[3,4-b]pyridine derivatives. Their work provides valuable insights into the electronic and photophysical properties of compounds related to this compound (Halim & Ibrahim, 2022).
Pharmaceutical Applications
- Design and Synthesis for Pharmaceutical Use: Bodige et al. (2019) focused on designing and synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for potential pharmaceutical applications. This research indicates the broader application of pyrrolopyridine compounds in drug development (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Jn, & Seelam, 2019).
Mechanism of Action
Target of Action
It’s structurally similar to 1h-pyrrolo[2,3-b]pyridine derivatives, which have been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Based on the structural similarity to 1h-pyrrolo[2,3-b]pyridine derivatives, it can be inferred that these compounds might interact with fgfrs, leading to inhibition of their activity . This interaction could result in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Result of Action
Based on the potential inhibitory activity against fgfrs, it can be inferred that this compound might inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in various cellular signaling pathways . The interaction between this compound and FGFRs results in the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to inhibit the proliferation of certain cancer cell lines, such as breast cancer cells By inhibiting FGFRs, this compound disrupts cell signaling pathways that are crucial for cell growth and survival This disruption can lead to apoptosis (programmed cell death) and reduced cell migration and invasion
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged cellular effects . Degradation products may also form over time, potentially altering the compound’s activity and efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and exerts therapeutic effects without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or lose biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity and molecular size influence its ability to cross cell membranes and reach target sites. Once inside the cell, this compound may localize to specific organelles or compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function . The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
properties
IUPAC Name |
4-methoxy-1-methylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-4-7-8(11)3-5-10-9(7)12-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVGBFCHKXXDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)

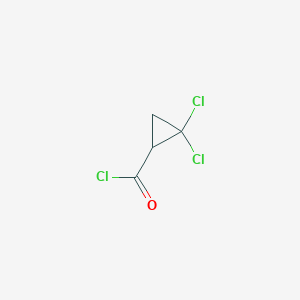

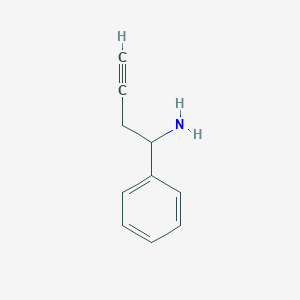
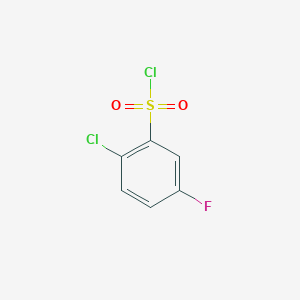

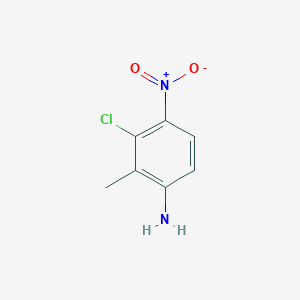
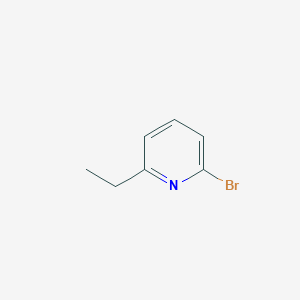
![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)



